1-{[2-(3,4-Dimethoxyphenyl)quinolin-4-yl]carbonyl}piperidine-4-carboxylic acid

PIKfyve Lipid Kinase Phosphoinositide

This entity is a PIKfyve-selective chemical probe starting point (IC₅₀ 5.75 µM) with a free carboxylic acid handle for direct carbodiimide-mediated conjugation without protecting groups. Unlike the 3,5-dimethylpiperidine analog that shifts activity to KCNQ2, the piperidine-4-carboxylic acid motif preserves PIKfyve engagement, making it essential for selectivity profiling. Procure alongside 4-fluorophenyl and 4-chlorophenyl congeners to map the dimethoxy substitution vector. Ideal for SAR-driven kinase probe development and affinity pull-down assay construction.

Molecular Formula C24H24N2O5
Molecular Weight 420.5 g/mol
Cat. No. B10985404
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-{[2-(3,4-Dimethoxyphenyl)quinolin-4-yl]carbonyl}piperidine-4-carboxylic acid
Molecular FormulaC24H24N2O5
Molecular Weight420.5 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCC(CC4)C(=O)O)OC
InChIInChI=1S/C24H24N2O5/c1-30-21-8-7-16(13-22(21)31-2)20-14-18(17-5-3-4-6-19(17)25-20)23(27)26-11-9-15(10-12-26)24(28)29/h3-8,13-15H,9-12H2,1-2H3,(H,28,29)
InChIKeyDOXOKZVQZZPGMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 300 mg / 4 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-{[2-(3,4-Dimethoxyphenyl)quinolin-4-yl]carbonyl}piperidine-4-carboxylic acid – Quinoline-Piperidine Hybrid for Targeted Kinase Probe Procurement


1-{[2-(3,4-Dimethoxyphenyl)quinolin-4-yl]carbonyl}piperidine-4-carboxylic acid (CAS 1219567-42-6) is a synthetic small molecule featuring a 2-(3,4-dimethoxyphenyl)quinoline core linked via a 4-carbonyl bridge to a piperidine-4-carboxylic acid moiety . With molecular formula C₂₄H₂₄N₂O₅ and a molecular weight of 420.5 g/mol, this compound belongs to the class of quinoline-piperidine hybrids that have emerged as scaffolds for kinase inhibitor design. Its structural architecture—combining an electron-rich dimethoxyphenyl group, a quinoline heterocycle, and a free carboxylic acid—distinguishes it from simpler quinoline or piperidine monocarboxylic acid derivatives, positioning it as a candidate for probe development and structure–activity relationship (SAR) studies in early-stage drug discovery [1].

Why Generic Substitution Fails: Target-Engagement Divergence Across Quinoline-Piperidine-4-Carboxylic Acid Analogs


Procurement decisions for quinoline-piperidine-4-carboxylic acid derivatives cannot rely on class-level assumptions, because subtle modifications to either the 2-aryl substituent or the piperidine nitrogen capping group produce marked shifts in kinase selectivity and potency. For example, replacing the 3,4-dimethoxyphenyl group with 4-fluorophenyl or 4-chlorophenyl yields analogs that may engage entirely different targets . Similarly, exchanging the piperidine-4-carboxylic acid moiety for 3,5-dimethylpiperidine redirects activity from the lipid kinase PIKfyve to the potassium channel KCNQ2, underscoring that each derivative’s pharmacological fingerprint is uniquely tied to its substitution pattern [1]. The quantitative evidence below demonstrates why 1-{[2-(3,4-dimethoxyphenyl)quinolin-4-yl]carbonyl}piperidine-4-carboxylic acid must be evaluated—and procured—as a distinct chemical entity rather than an interchangeable member of a generic series.

Quantitative Differentiation Evidence: 1-{[2-(3,4-Dimethoxyphenyl)quinolin-4-yl]carbonyl}piperidine-4-carboxylic acid vs. Closest Structural Analogs


PIKfyve Lipid Kinase Inhibition: A Target Engagement Profile Not Shared by Non-Carboxylic Acid Piperidine Analogs

The target compound inhibits the lipid kinase PIKfyve with an IC₅₀ of 5.75 × 10³ nM (5.75 µM) in a biochemical assay [1]. In contrast, the closely related analog [2-(3,4-dimethoxyphenyl)quinolin-4-yl]-(3,5-dimethylpiperidin-1-yl)methanone—which replaces the piperidine-4-carboxylic acid with a 3,5-dimethylpiperidine group—shows no detectable PIKfyve activity and instead inhibits the potassium channel KCNQ2 (IC₅₀ = 1.51 × 10³ nM) [2]. This orthogonal target engagement demonstrates that the carboxylic acid functionality is a critical determinant of kinase selectivity within this chemotype.

PIKfyve Lipid Kinase Phosphoinositide

Patent-Anchored PIKfyve Program: Validated Synthetic Accessibility and Structure Confirmation in Granted IP

The target compound appears as Example 00189 in multiple US patent filings (US20240016810, US20240150358, US20240208964), confirming its synthetic accessibility at scale and inclusion in a focused PIKfyve inhibitor program [1]. Within the same patent family, other examples with varied quinoline or piperidine substituents display a range of PIKfyve IC₅₀ values (e.g., certain analogs with IC₅₀ ≈ 1.00 × 10⁴ nM), placing the target compound at the more potent end of the exemplified series [1]. This patent-derived SAR context provides a documented baseline for selecting the target compound over less-characterized or structurally divergent analogs.

Patent PIKfyve Kinase Inhibitor

Carboxylic Acid Functionality: Ionizable Handle for Solubility, Salt Formation, and Bioconjugation vs. Non-Ionizable Analogs

The piperidine-4-carboxylic acid moiety (predicted pKa ≈ 4.2–4.5) renders the target compound ionizable at physiological pH, in contrast to neutral analogs such as [2-(3,4-dimethoxyphenyl)quinolin-4-yl]-(3,5-dimethylpiperidin-1-yl)methanone and [2-(3,4-dimethoxyphenyl)quinolin-4-yl](thiomorpholin-4-yl)methanone . This ionization enables aqueous solubility enhancement via salt formation (e.g., sodium or potassium carboxylate), facilitates preparative purification by ion-exchange or pH-controlled extraction, and provides a reactive handle for amide or ester bioconjugation—capabilities absent in the non-carboxylic acid comparators [1]. While direct experimental solubility or permeability measurements for the target compound are not yet publicly available, the structural feature distinguishes it functionally from all neutral piperidine analogs in procurement-relevant handling and downstream derivatization workflows.

Physicochemical Properties Solubility Conjugation

Procurement Application Scenarios for 1-{[2-(3,4-Dimethoxyphenyl)quinolin-4-yl]carbonyl}piperidine-4-carboxylic acid


PIKfyve Kinase Probe Development and Chemical Tool Generation

With a PIKfyve IC₅₀ of 5.75 µM and patent-anchored SAR context, the target compound serves as a starting point for developing chemical probes targeting the phosphoinositide kinase PIKfyve, a regulator of endolysosomal trafficking implicated in autophagy and neurodegenerative diseases. Procure the compound alongside the less potent patent examples (IC₅₀ ~10 µM) as internal controls to benchmark structure-driven potency improvements [1].

Structure–Activity Relationship (SAR) Expansion Around the Quinoline 2-Aryl and Piperidine Carboxylic Acid Motifs

The compound’s 3,4-dimethoxyphenyl group and piperidine-4-carboxylic acid provide two independent vectors for systematic SAR exploration. Researchers can procure the target compound together with the 4-fluorophenyl and 4-chlorophenyl analogs to map the contribution of the dimethoxy substitution pattern to PIKfyve affinity and selectivity [1]. The carboxylic acid handle further enables parallel synthesis of amide, ester, or salt libraries for pharmacokinetic optimization.

Selectivity Profiling Against Off-Target Kinases and Ion Channels

Given that the 3,5-dimethylpiperidine analog inhibits KCNQ2 (IC₅₀ = 1.51 µM) rather than PIKfyve, the target compound should be included in broad kinase and ion channel selectivity panels to define the selectivity fingerprint conferred by the piperidine-4-carboxylic acid motif. This application is critical for programs requiring PIKfyve-selective chemical matter where potassium channel off-target activity must be excluded [2].

Bioconjugation and Chemical Proteomics Probe Synthesis

The free carboxylic acid enables direct conjugation to amine-functionalized resins, fluorescent reporters, or biotin tags via standard carbodiimide coupling chemistry—without the need for protecting group manipulation. This positions the compound as a scaffold for generating affinity pull-down probes or fluorescence polarization tracers for PIKfyve target engagement assays, a capability not directly accessible from the neutral piperidine analogs [1].

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